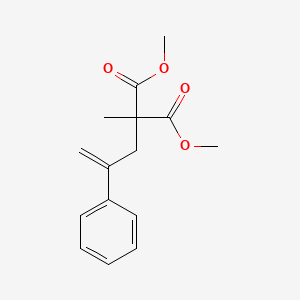
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester is an organic compound with a complex structure that includes a propanedioic acid backbone, a phenyl group, and a propenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The phenyl and propenyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of solid acid catalysts to enhance reaction rates and yields. The choice of solvents, temperature control, and purification steps are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl and propenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl or propenyl derivatives.
Scientific Research Applications
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenyl and propenyl groups may enhance its binding affinity and specificity for certain biological targets, leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester: Lacks the phenyl and propenyl groups, resulting in different reactivity and applications.
Propanedioic acid, methyl(2-phenyl)-, dimethyl ester: Contains a phenyl group but lacks the propenyl group, affecting its chemical behavior and uses.
Propanedioic acid, methyl(2-propenyl)-, dimethyl ester: Contains a propenyl group but lacks the phenyl group, leading to distinct properties and applications.
Uniqueness
Propanedioic acid, methyl(2-phenyl-2-propenyl)-, dimethyl ester is unique due to the presence of both phenyl and propenyl groups, which confer specific reactivity and potential applications in various fields. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
313708-71-3 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-(2-phenylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O4/c1-11(12-8-6-5-7-9-12)10-15(2,13(16)18-3)14(17)19-4/h5-9H,1,10H2,2-4H3 |
InChI Key |
CVEWSSDADCNCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)
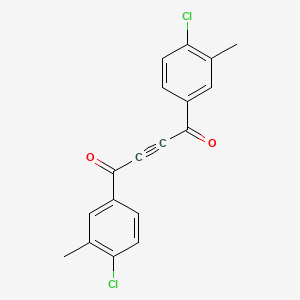
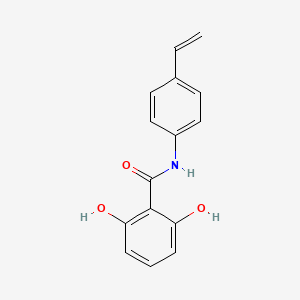
![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)
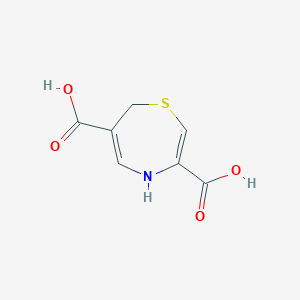
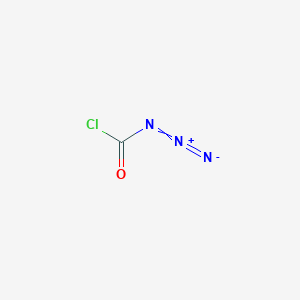
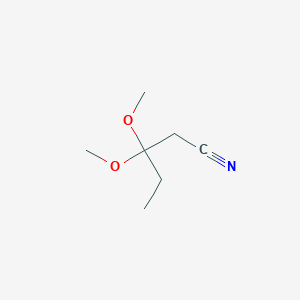


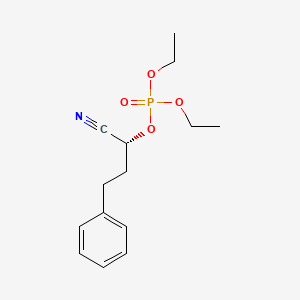
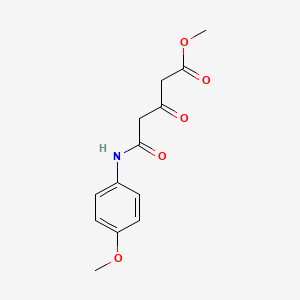
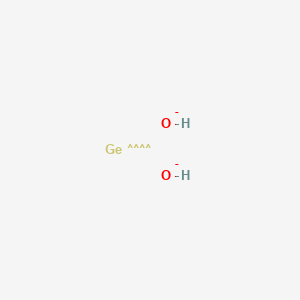
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
